molecular formula C24H22ClFN2O4 B6547285 butyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946310-07-2

butyl 4-{1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No. B6547285
CAS RN: 946310-07-2
M. Wt: 456.9 g/mol
InChI Key: METNQPGTVNPUDV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amide group, and a benzoate ester. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of different functional groups present. The presence of the pyridine ring, for example, would introduce a degree of aromaticity into the structure, while the amide and ester groups could form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyridine ring could make the compound somewhat polar, while the amide and ester groups could allow for hydrogen bonding .

Future Directions

The potential uses of this compound would likely depend on its specific properties and reactivity. Compounds with similar structures are often used in the development of new pharmaceuticals, so it’s possible that this compound could have similar applications .

properties

IUPAC Name

butyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN2O4/c1-2-3-13-32-24(31)16-7-10-18(11-8-16)27-23(30)17-9-12-22(29)28(14-17)15-19-20(25)5-4-6-21(19)26/h4-12,14H,2-3,13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METNQPGTVNPUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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